1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a 1,2,4-triazole ring and a 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl group. Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-1,2,4-triazole typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chloride derivatives under basic conditions. The reaction is carried out in the presence of a base such as sodium carbonate or lithium hydride in a solvent like N,N-dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure the formation of the desired sulfonamide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its antibacterial and antifungal properties, as well as its potential use in treating diseases like Alzheimer’s
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as the disruption of bacterial cell wall synthesis or the inhibition of enzyme activity in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- 1-[(2,6-difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine
- N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
Uniqueness
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-1,2,4-triazole is unique due to its specific combination of the 1,2,4-triazole ring and the 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl group. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as an enzyme inhibitor and its diverse applications in scientific research make it a valuable compound in various fields .
Properties
Molecular Formula |
C10H9N3O4S |
---|---|
Molecular Weight |
267.26 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H9N3O4S/c14-18(15,13-7-11-6-12-13)8-1-2-9-10(5-8)17-4-3-16-9/h1-2,5-7H,3-4H2 |
InChI Key |
MDNFFHMMQLSFRF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.